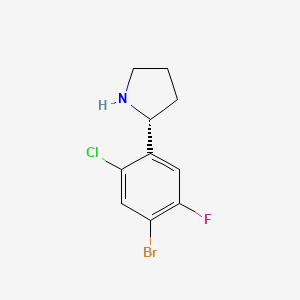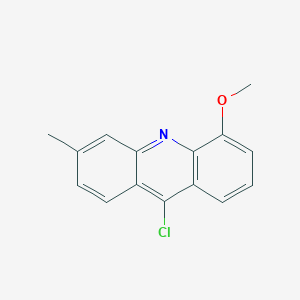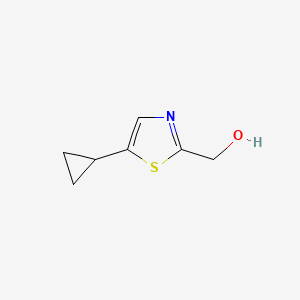
(5-Cyclopropylthiazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Cyclopropylthiazol-2-yl)methanol is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a cyclopropyl group attached to the thiazole ring, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropylthiazol-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylamine with α-haloketones to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The resulting thiazole intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance efficiency.
化学反応の分析
Types of Reactions
(5-Cyclopropylthiazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, especially at the C-2 position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: (5-Cyclopropylthiazol-2-yl)aldehyde or (5-Cyclopropylthiazol-2-yl)carboxylic acid.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated thiazole derivatives.
科学的研究の応用
(5-Cyclopropylthiazol-2-yl)methanol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of (5-Cyclopropylthiazol-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity to molecular targets. The cyclopropyl group may enhance the compound’s stability and lipophilicity, affecting its distribution and metabolism.
類似化合物との比較
Similar Compounds
Thiazole: The parent compound with a simpler structure.
(5-Methylthiazol-2-yl)methanol: Similar structure with a methyl group instead of a cyclopropyl group.
(5-Phenylthiazol-2-yl)methanol: Contains a phenyl group, offering different electronic and steric properties.
Uniqueness
(5-Cyclopropylthiazol-2-yl)methanol is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. The cyclopropyl group introduces strain into the molecule, potentially enhancing its reactivity in certain chemical reactions. Additionally, the compound’s specific structure may confer unique binding properties in biological systems, making it a valuable compound for research and development.
特性
分子式 |
C7H9NOS |
|---|---|
分子量 |
155.22 g/mol |
IUPAC名 |
(5-cyclopropyl-1,3-thiazol-2-yl)methanol |
InChI |
InChI=1S/C7H9NOS/c9-4-7-8-3-6(10-7)5-1-2-5/h3,5,9H,1-2,4H2 |
InChIキー |
HSSWIPLRDQRDDZ-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CN=C(S2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



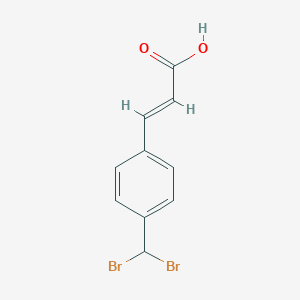

![Potassium ((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)trifluoroborate](/img/structure/B12935247.png)
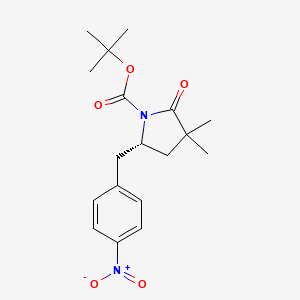
![2-Chloro-4-((1S,3R,5R)-2,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935262.png)
